molecular formula C18H16ClNO3 B5788542 2-(4-chlorophenyl)-3-(2,4,5-trimethoxyphenyl)acrylonitrile

2-(4-chlorophenyl)-3-(2,4,5-trimethoxyphenyl)acrylonitrile

Cat. No. B5788542
M. Wt: 329.8 g/mol
InChI Key: SEYBTFHUMNOWOJ-ZSOIEALJSA-N
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Description

2-(4-chlorophenyl)-3-(2,4,5-trimethoxyphenyl)acrylonitrile (also known as A-22) is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of acrylonitrile derivatives and has been found to exhibit various biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of A-22 is not fully understood. However, it has been proposed that A-22 exerts its anti-cancer activity by inhibiting the activity of the protein kinase CK2. CK2 is a protein kinase that is overexpressed in many types of cancer cells and has been shown to promote cell proliferation and survival. A-22 has also been found to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its anti-cancer activity.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, A-22 has been found to exhibit various biochemical and physiological effects. A-22 has been found to modulate the activity of various enzymes, including CK2, which may contribute to its anti-inflammatory and anti-oxidant properties. A-22 has also been found to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics.

Advantages and Limitations for Lab Experiments

One of the main advantages of A-22 for lab experiments is its potent anti-cancer activity. This makes it a valuable tool for studying the mechanisms of cancer cell growth and survival. In addition, A-22 has been found to exhibit low toxicity in normal cells, making it a potential candidate for the development of new cancer therapies.
However, there are also some limitations to the use of A-22 in lab experiments. One of the main limitations is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, A-22 has been found to exhibit some cytotoxicity in normal cells at high concentrations, which may limit its therapeutic potential.

Future Directions

There are several future directions for the study of A-22. One area of research is the development of new formulations of A-22 that can improve its solubility and bioavailability. Another area of research is the identification of new targets for A-22, which may expand its potential applications beyond cancer research. Finally, there is also a need for further studies to investigate the safety and toxicity of A-22 in vivo, which will be important for the development of new cancer therapies.

Synthesis Methods

The synthesis of A-22 involves the reaction of 2,4,5-trimethoxybenzaldehyde with 4-chlorobenzyl cyanide in the presence of a base catalyst. The resulting product is then subjected to a dehydration reaction to yield the final product, A-22.

Scientific Research Applications

A-22 has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the field of cancer research. A-22 has been found to exhibit potent anti-cancer activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer. In addition, A-22 has also been found to exhibit anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.

properties

IUPAC Name

(E)-2-(4-chlorophenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO3/c1-21-16-10-18(23-3)17(22-2)9-13(16)8-14(11-20)12-4-6-15(19)7-5-12/h4-10H,1-3H3/b14-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEYBTFHUMNOWOJ-ZSOIEALJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C=C(C#N)C2=CC=C(C=C2)Cl)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1/C=C(/C#N)\C2=CC=C(C=C2)Cl)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-2-(4-chlorophenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-enenitrile

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